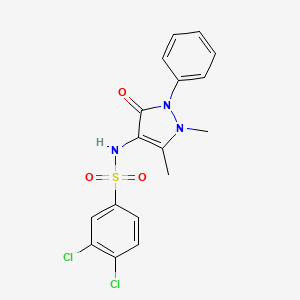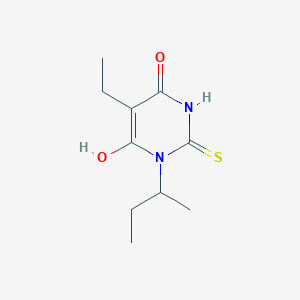
2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been widely used in scientific research. This compound is a thiazolone derivative and has been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one is not well understood. However, several studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, this compound has been shown to have antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its broad range of biological activities. This compound can be used in various scientific research studies, including cancer research, drug discovery, and pharmacology. However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one. One future direction is to investigate the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the optimal concentration and dosing of this compound in various experiments. Finally, the potential use of this compound as a therapeutic agent for various diseases should be explored in more detail.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one has been reported in the literature. The synthesis involves the reaction of 2-aminothiazole with allyl bromide to form 2-(allylthio)thiazole. The 2-(allylthio)thiazole is then reacted with 2-butoxybenzaldehyde to form 2-(allylthio)-4-(2-butoxybenzylidene)thiazole. Finally, the thiazolone derivative is obtained by the reaction of 2-(allylthio)-4-(2-butoxybenzylidene)thiazole with acetic anhydride and glacial acetic acid.
Applications De Recherche Scientifique
2-(Allylthio)-4-(2-butoxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its biological activities. It has been shown to have antioxidant, antimicrobial, antitumor, and anti-inflammatory activities. Due to its biological activities, this compound has been used in various scientific research studies, including cancer research, drug discovery, and pharmacology.
Propriétés
IUPAC Name |
(4Z)-4-[(2-butoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-3-5-10-20-15-9-7-6-8-13(15)12-14-16(19)22-17(18-14)21-11-4-2/h4,6-9,12H,2-3,5,10-11H2,1H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYVICWDUOBDM-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5013340.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B5013351.png)
![2-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5013359.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013365.png)
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5013376.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine](/img/structure/B5013389.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B5013397.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)